molecular formula Cl6H8N2Ru B7823331 Ruthenate(2-), hexachloro-, diammonium, (OC-6-11)-

Ruthenate(2-), hexachloro-, diammonium, (OC-6-11)-

Cat. No. B7823331
M. Wt: 349.9 g/mol
InChI Key: DHTSBQSPUBOKKI-UHFFFAOYSA-J
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Description

Ruthenate(2-), hexachloro-, diammonium, (OC-6-11)- is a chemical compound with the formula Cl6H8N2Ru . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of ruthenium (Ru) atom surrounded by six chlorine (Cl) atoms and two ammonium (NH4) groups .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

diazanium;ruthenium(4+);hexachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSBQSPUBOKKI-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H8N2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenate(2-), hexachloro-, diammonium, (OC-6-11)-

CAS RN

18746-63-9
Record name Ruthenate(2-), hexachloro-, ammonium (1:2), (OC-6-11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018746639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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